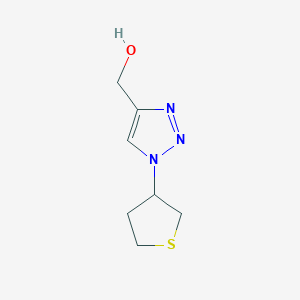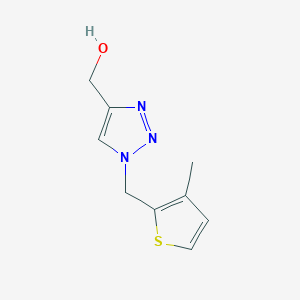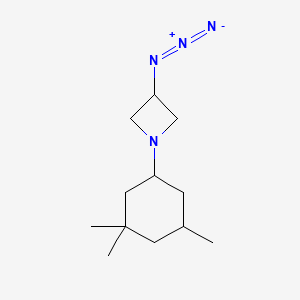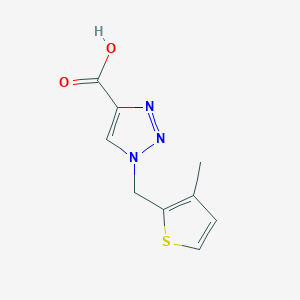
2-Cyclopentyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, which are key components of this compound, has been widely studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group, a piperidin-1-yl group, and a 2-hydroxyethyl group attached to an ethan-1-one backbone.Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Biological Applications
A compound structurally similar to 2-Cyclopentyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one was synthesized and characterized using various spectroscopic techniques. The compound's thermal stability was assessed, and its cytotoxicity was evaluated for potential biological applications. Furthermore, the compound's interaction with human serum albumin was studied to understand its pharmacokinetic nature, hinting at possible medical applications. Molecular docking studies provided insights into the potential of new molecules in carrier protein (Govindhan et al., 2017).
Synthesis and Antibacterial Activity
Compounds with structural similarities to this compound were synthesized and demonstrated antibacterial activity. The synthesis process involved microwave irradiation, and the structures of the newly synthesized compounds were established by spectral data. This suggests the potential use of such compounds in developing antibacterial agents (Merugu et al., 2010).
Catalytic Applications in Polymerization
Research indicates that compounds containing cyclopentyl and piperidinyl groups can act as catalysts in polymerization processes. For example, palladium(II) complexes involving such compounds exhibited high catalytic activity for the polymerization of methyl methacrylate, indicating potential industrial applications in material science (Kim et al., 2014).
Synthesis of Fragrance Compounds
Cyclopentanone derivatives, potentially related to the compound of interest, were synthesized under specific conditions involving piperidine. These synthesized compounds can be used as synthetic fragrances, suggesting applications in the fragrance industry (Abbasov et al., 2019).
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-10-7-12-5-8-15(9-6-12)14(17)11-13-3-1-2-4-13/h12-13,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDNLJWUMMBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















